molecular formula C15H14O B14169481 2-methyl-3,4-dihydro-1(2H)-phenanthrenone CAS No. 3580-60-7

2-methyl-3,4-dihydro-1(2H)-phenanthrenone

Cat. No.: B14169481
CAS No.: 3580-60-7
M. Wt: 210.27 g/mol
InChI Key: JEPOSVHLZNAFEZ-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is an organic compound with a unique structure that includes a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-1(2H)-phenanthrenone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenanthrene derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone, while reduction could produce a fully saturated phenanthrene derivative.

Scientific Research Applications

2-Methyl-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-methyl-3,4-dihydro-1(2H)-phenanthrenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-dihydro-1(2H)-isoquinolinone: This compound has a similar structure but with an isoquinoline core.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core.

Uniqueness

2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is unique due to its phenanthrene core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where these properties are desirable, such as in the synthesis of complex organic molecules and materials science.

Properties

CAS No.

3580-60-7

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-phenanthren-1-one

InChI

InChI=1S/C15H14O/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15(10)16/h2-5,7,9-10H,6,8H2,1H3

InChI Key

JEPOSVHLZNAFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1=O)C=CC3=CC=CC=C23

Origin of Product

United States

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